molecular formula C8H16N2O B065237 1-((3S,5R)-3,5-dimethylpiperazin-1-yl)ethanone CAS No. 191543-36-9

1-((3S,5R)-3,5-dimethylpiperazin-1-yl)ethanone

Cat. No. B065237
M. Wt: 156.23 g/mol
InChI Key: QQAIMPFDNDFHDR-KNVOCYPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3S,5R)-3,5-dimethylpiperazin-1-yl)ethanone is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that exhibits a range of biochemical and physiological effects.

Mechanism Of Action

The exact mechanism of action of 1-((3S,5R)-3,5-dimethylpiperazin-1-yl)ethanone is not fully understood. However, studies have shown that it interacts with various molecular targets in the body. It has been found to bind to specific receptors and enzymes, leading to the activation or inhibition of various cellular signaling pathways.

Biochemical And Physiological Effects

1-((3S,5R)-3,5-dimethylpiperazin-1-yl)ethanone exhibits a range of biochemical and physiological effects. Some of these effects include:
1. Anti-cancer properties: This compound has been found to induce apoptosis in cancer cells and inhibit their growth.
2. Neuroprotective properties: Studies have shown that this compound has neuroprotective properties and may be useful in the treatment of neurological disorders.
3. Anti-inflammatory properties: This compound has been found to exhibit anti-inflammatory properties and may be useful in the treatment of various inflammatory conditions.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-((3S,5R)-3,5-dimethylpiperazin-1-yl)ethanone in lab experiments is its wide range of biological effects. It has been found to exhibit anti-cancer, neuroprotective, and anti-inflammatory properties, making it useful in the study of various physiological and biochemical processes.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound may be toxic to cells and tissues. Therefore, it is important to use appropriate concentrations of the compound in experiments.

Future Directions

There are several future directions for the study of 1-((3S,5R)-3,5-dimethylpiperazin-1-yl)ethanone. Some of these directions include:
1. Further studies on the mechanism of action of this compound: More research is needed to fully understand the molecular targets and signaling pathways involved in the biological effects of this compound.
2. Development of new therapeutic agents: The anti-cancer, neuroprotective, and anti-inflammatory properties of this compound make it a promising candidate for the development of new therapeutic agents.
3. Study of the pharmacokinetics and pharmacodynamics of this compound: More research is needed to understand the absorption, distribution, metabolism, and excretion of this compound in the body.
In conclusion, 1-((3S,5R)-3,5-dimethylpiperazin-1-yl)ethanone is a chemical compound that has been widely used in scientific research. It exhibits a range of biochemical and physiological effects and has been studied for its potential use in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 1-((3S,5R)-3,5-dimethylpiperazin-1-yl)ethanone involves the reaction of 3,5-dimethylpiperazine with ethyl chloroacetate. The resulting product is then hydrolyzed to yield the final compound. This method has been used in several studies and has been found to be effective in producing high yields of the compound.

Scientific Research Applications

1-((3S,5R)-3,5-dimethylpiperazin-1-yl)ethanone has been used in a wide range of scientific research studies. It has been found to be useful in the study of various physiological and biochemical processes. Some of the areas where this compound has been used include:
1. Cancer Research: Studies have shown that this compound exhibits anti-cancer properties. It has been found to induce apoptosis in cancer cells and inhibit their growth.
2. Neurological Disorders: This compound has been found to have neuroprotective properties. It has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Inflammation: Studies have shown that this compound exhibits anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various tissues.

properties

CAS RN

191543-36-9

Product Name

1-((3S,5R)-3,5-dimethylpiperazin-1-yl)ethanone

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

1-[(3R,5S)-3,5-dimethylpiperazin-1-yl]ethanone

InChI

InChI=1S/C8H16N2O/c1-6-4-10(8(3)11)5-7(2)9-6/h6-7,9H,4-5H2,1-3H3/t6-,7+

InChI Key

QQAIMPFDNDFHDR-KNVOCYPGSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C(=O)C

SMILES

CC1CN(CC(N1)C)C(=O)C

Canonical SMILES

CC1CN(CC(N1)C)C(=O)C

Origin of Product

United States

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